N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide
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Overview
Description
- N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide, also known as 2-methoxy-N-methyl-1-ethanamine , is an organic compound.
- At room temperature, it appears as a colorless to light yellow to light orange liquid with an irritating odor .
- It is soluble in water and common organic solvents, exhibiting alkaline properties.
- This compound finds applications in organic synthesis as an amine reagent and intermediate.
- Its chemical formula is C₄H₁₁NO , and its molecular weight is 89.14 g/mol [1][1].
Preparation Methods
- One common method for synthesizing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide involves reacting methylamine with methanol in the presence of a base catalyst. This yields the desired compound.
- Safety precautions should be followed during the synthesis, adhering to proper laboratory procedures and personal protective measures[1][1].
Chemical Reactions Analysis
Reactions: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions[][1].
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Employed in fine chemical production[][1].
Mechanism of Action
- The exact mechanism by which N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide exerts its effects remains an area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide with related indole derivatives.
- Highlight its unique features, such as the methoxyethyl group and furan ring.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-11-9-18-8-7-12-13(4-2-5-14(12)18)17-16(19)15-6-3-10-21-15/h2-8,10H,9,11H2,1H3,(H,17,19) |
InChI Key |
PJXWQOQSVTXPKI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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